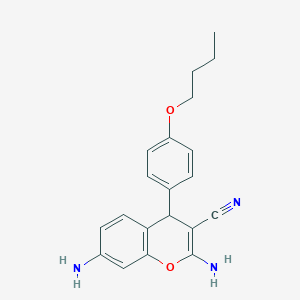

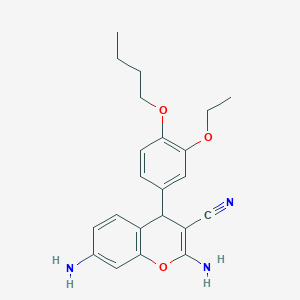

![molecular formula C10H9NO5S B254501 4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTB or MTBSTFA, and it is a thiol-reactive reagent that is used for derivatization of various compounds, including amino acids, peptides, and carbohydrates.

Aplicaciones Científicas De Investigación

MTB has a wide range of applications in scientific research. It is commonly used as a derivatization reagent for amino acids, peptides, and carbohydrates in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. MTB reacts with the amino or hydroxyl groups of these compounds to form derivatives that are more volatile and amenable to analysis by GC-MS or LC-MS.

MTB is also used in proteomics research for the identification and quantification of proteins. It can be used for the derivatization of peptides and amino acids in protein samples, which improves the sensitivity and selectivity of LC-MS analysis. MTB has also been used in the analysis of glycosylation patterns of proteins.

Mecanismo De Acción

MTB is a thiol-reactive reagent that reacts with thiol groups on amino acids, peptides, and proteins. The reaction forms a stable thioether linkage, which improves the stability and volatility of the derivatives formed. The reaction can occur under mild conditions, and the derivatives formed are stable for several days.

Biochemical and Physiological Effects:

MTB does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for analytical purposes only.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MTB has several advantages as a derivatization reagent. It is highly specific for thiol groups, which improves the selectivity of the analysis. The derivatives formed are stable and volatile, which makes them amenable to analysis by GC-MS and LC-MS. MTB is also easy to use and can be carried out under mild conditions.

One limitation of MTB is that it is not suitable for the derivatization of compounds that do not contain thiol groups. It is also not suitable for the analysis of compounds that are sensitive to the reaction conditions.

Direcciones Futuras

MTB has several potential future directions in scientific research. One area of research is the development of new derivatization reagents that are more specific and sensitive for the analysis of amino acids, peptides, and proteins. Another area of research is the application of MTB in the analysis of other biomolecules, such as lipids and nucleic acids. MTB can also be used in the development of new drugs and therapies for various diseases.

Métodos De Síntesis

MTB is synthesized from 3-(methoxycarbonyl)-2-thiopheneamine and maleic anhydride. The reaction is carried out in a solvent such as toluene or chloroform, and the product is obtained through recrystallization. The purity of the product can be improved through column chromatography.

Propiedades

Nombre del producto |

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid |

|---|---|

Fórmula molecular |

C10H9NO5S |

Peso molecular |

255.25 g/mol |

Nombre IUPAC |

(E)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+ |

Clave InChI |

SKNMQRTWOSRRPT-NSCUHMNNSA-N |

SMILES isomérico |

COC(=O)C1=C(SC=C1)NC(=O)/C=C/C(=O)O |

SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |

SMILES canónico |

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

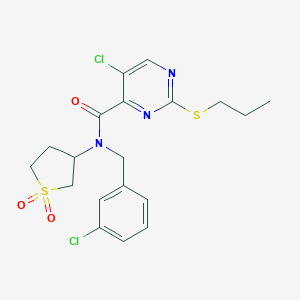

![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)

![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)

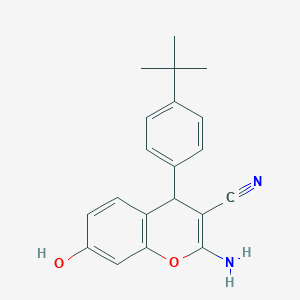

![6-Amino-4-(3-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B254433.png)

![3-hydroxy-5-(3-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254436.png)

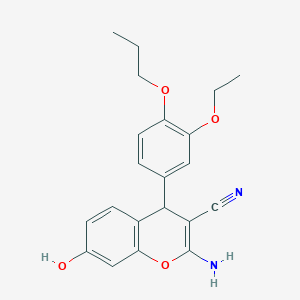

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B254439.png)

![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254440.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B254446.png)

![5-bromo-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254447.png)